Ethyl 4-chloro-2-phenylquinoline-3-carboxylate
Overview
Description
Ethyl 4-chloro-2-phenylquinoline-3-carboxylate is a chemical compound with the molecular formula C18H14ClNO2 and a molecular weight of 311.76 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-2-phenylquinoline-3-carboxylate typically involves the condensation of 2-phenylquinoline-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethanol in the presence of a base to yield the ethyl ester . The reaction conditions often require refluxing the mixture in an organic solvent such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-2-phenylquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxide derivatives or reduction to form dihydroquinoline derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Hydrolysis: Formation of 4-chloro-2-phenylquinoline-3-carboxylic acid .
Scientific Research Applications
Ethyl 4-chloro-2-phenylquinoline-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-chloro-2-phenylquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 4-chloro-2-phenylquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Ethyl 2-chloroquinoline-3-carboxylate: Similar structure but with a chlorine atom at the 2-position instead of the 4-position.
Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate: Contains an additional methoxy group at the 8-position.
Ethyl 1H-indole-3-carboxylate: An indole derivative with a different heterocyclic core.
These compounds share some chemical properties but differ in their biological activities and applications, highlighting the unique features of this compound.
Properties
IUPAC Name |
ethyl 4-chloro-2-phenylquinoline-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-2-22-18(21)15-16(19)13-10-6-7-11-14(13)20-17(15)12-8-4-3-5-9-12/h3-11H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZVLBYDWMYPJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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